molecular formula C15H12N6O B5402662 7-(4-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

7-(4-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

Cat. No. B5402662
M. Wt: 292.30 g/mol
InChI Key: HRAWWKGBMOZQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 7-(4-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of certain enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one have been investigated in various studies. One study found that this compound induced apoptosis (programmed cell death) in cancer cells, indicating its potential as an anticancer agent. Another study showed that this compound inhibited the growth of certain fungal strains, suggesting its potential as an antifungal agent.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(4-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one in lab experiments include its potential as a versatile compound with various biological activities. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 7-(4-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one. These include further studies to elucidate its mechanism of action and potential side effects, as well as investigations into its potential as an anticancer and antifungal agent. Additionally, future research could explore the use of this compound in other areas of medicinal chemistry, such as drug delivery and imaging.

Synthesis Methods

The synthesis of 7-(4-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves the reaction of 4-ethylphenyl hydrazine with 2-(4-ethylphenyl)-1H-pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-amine in the presence of acetic acid. The reaction proceeds through a series of steps, including cyclization and dehydration, to yield the desired product.

Scientific Research Applications

Several studies have been conducted to investigate the potential applications of 7-(4-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one in medicinal chemistry. One study found that this compound exhibited significant cytotoxic activity against various cancer cell lines, indicating its potential as an anticancer agent. Another study showed that this compound had antifungal activity against several fungal strains, suggesting its potential as an antifungal agent.

properties

IUPAC Name

11-(4-ethylphenyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O/c1-2-10-3-5-11(6-4-10)20-8-7-12-13(14(20)22)18-19-15-16-9-17-21(12)15/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAWWKGBMOZQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC3=C(C2=O)N=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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